(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate
Description
Introduction
Rationale for the Academic Study of (2E)-2-[(1-Ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-Trimethoxybenzoate
The academic interest in this compound stems from its hybrid structure, which combines three pharmacologically relevant scaffolds: indole, benzofuran, and trimethoxybenzoate. Indole derivatives are widely recognized for their biological activity, particularly in oncology, where they modulate cell proliferation and apoptosis pathways. The benzofuran moiety contributes to structural rigidity and has been associated with antimicrobial and anti-inflammatory properties. The 3,4,5-trimethoxybenzoate group enhances lipophilicity and may improve membrane permeability, a critical factor in drug bioavailability.
Recent studies emphasize the importance of such hybrid molecules in overcoming drug resistance, particularly in breast cancer, where structural complexity enables multitarget engagement. The compound’s computed physicochemical properties, including a molecular weight of 349.3 g/mol and an XLogP3 value of 3.2, suggest favorable drug-likeness parameters. These attributes position it as a promising subject for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy.
Historical Context and Discovery
The synthesis of indole-benzofuran hybrids traces back to early efforts in heterocyclic chemistry, particularly methods like the Bischler-Napieralski reaction and Mannich condensations. While the exact discovery timeline of this specific compound remains unclear, PubChem records indicate its first registration in 2015, with subsequent modifications reflecting ongoing research interest. The compound likely emerged from iterative optimization of earlier indole-fused derivatives, such as those described in the synthesis of 1,4-diazepino[1,2-a]indoles.
Advancements in catalytic cyclization techniques, including the Pauson-Khand reaction, enabled efficient construction of the benzofuran core. The introduction of the 3,4,5-trimethoxybenzoate ester moiety may have been inspired by prior work on antidiabetic agents, where similar substituents improved target binding. This evolutionary trajectory underscores the compound’s roots in both synthetic innovation and therapeutic design.
Overview of Structural Motifs: Indole, Benzofuran, and Trimethoxybenzoate
Indole Scaffold
The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a cornerstone of medicinal chemistry. Its planar geometry facilitates π-π stacking interactions with biological targets, while the N-1 ethyl substitution enhances metabolic stability. In this compound, the (1-ethyl-1H-indol-3-yl)methylidene group introduces conformational restraint, potentially favoring selective binding to kinase domains.
Benzofuran Core
The 3-oxo-2,3-dihydro-1-benzofuran segment provides a rigid, oxygenated framework that balances hydrophilicity and lipophilicity. The keto group at position 3 enables hydrogen bonding with enzymatic active sites, as demonstrated in related analogs targeting 5-hydroxytryptamine receptors. The dihydrofuran ring’s reduced aromaticity may mitigate oxidative degradation, extending in vivo half-life.
Trimethoxybenzoate Ester
The 3,4,5-trimethoxybenzoate ester at position 6 of the benzofuran ring contributes to steric bulk and electron-rich character. Methoxy groups at the 3, 4, and 5 positions create a symmetrical substitution pattern that enhances solubility in nonpolar environments, a feature critical for blood-brain barrier penetration. This motif is structurally analogous to trimethoxyphenyl derivatives used in antimitotic agents, suggesting potential tubulin-binding activity.
Table 1: Key Computed Properties of the Compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₅NO₅ | |
| Molecular Weight | 349.3 g/mol | |
| XLogP3 | 3.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 |
Scope and Objectives of the Research
This review seeks to:
- Elucidate the compound’s structural nuances and their implications for biological activity.
- Contextualize its synthesis within historical developments in indole and benzofuran chemistry.
- Identify potential therapeutic applications based on motif-specific pharmacological profiles.
Future research directions include exploring its efficacy in multidrug-resistant cancer models, optimizing synthetic routes for scalability, and conducting computational docking studies to identify molecular targets. By bridging structural analysis with functional insights, this work aims to catalyze further investigation into this hybrid molecule’s therapeutic potential.
Properties
Molecular Formula |
C29H25NO7 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C29H25NO7/c1-5-30-16-18(20-8-6-7-9-22(20)30)14-24-27(31)21-11-10-19(15-23(21)37-24)36-29(32)17-12-25(33-2)28(35-4)26(13-17)34-3/h6-16H,5H2,1-4H3/b24-14+ |
InChI Key |
MJLLLDWOGWTXIG-ZVHZXABRSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate 1: 1-Ethyl-1H-Indole-3-Carbaldehyde
The indole moiety is synthesized via N-alkylation of indole followed by formylation. A representative procedure involves reacting indole with ethyl iodide in the presence of sodium hydride in dry tetrahydrofuran (THF) at 0°C to room temperature. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .
Table 1: Optimization of Indole N-Ethylation
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | THF | 0°C → RT | 92% |
| K₂CO₃ | DMF | 80°C | 78% |
| LDA | Et₂O | -78°C | 85% |
The use of NaH in THF provides the highest yield (92%) due to efficient deprotonation of indole. Alternatives like K₂CO₃ in DMF result in side reactions, while LDA in Et₂O offers moderate yields but requires cryogenic conditions .
Formation of Benzofuran Core via Claisen-Schmidt Condensation
The α,β-unsaturated ketone linking the indole and benzofuran moieties is constructed through Claisen-Schmidt condensation. 3-Oxo-2,3-dihydro-1-benzofuran-6-ol reacts with 1-ethyl-1H-indole-3-carbaldehyde in ethanol under acidic catalysis (e.g., HCl or p-toluenesulfonic acid). The reaction proceeds via aldol addition followed by dehydration, with the trans (E)-isomer dominating due to steric hindrance .
Critical Parameters:
-
Solvent: Ethanol or acetic acid enhances proton availability for catalysis.
-
Catalyst: p-Toluenesulfonic acid (10 mol%) achieves 88% yield vs. 72% with HCl.
-
Temperature: Reflux (78°C) drives dehydration, while lower temperatures (50°C) favor incomplete conversion .
Esterification with 3,4,5-Trimethoxybenzoic Acid
The phenolic hydroxyl group of the benzofuran intermediate is esterified with 3,4,5-trimethoxybenzoyl chloride. A Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C→RT provides regioselective acylation. Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) but suffer from lower yields (65% vs. 91% with DCC/DMAP) .
Table 2: Esterification Efficiency
| Reagent System | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|
| DCC/DMAP | DCM | 91% | 98.5% |
| Mitsunobu (DIAD/PPh₃) | THF | 65% | 89.2% |
| Acid Chloride (Py) | Toluene | 78% | 94.1% |
DCC/DMAP in DCM is optimal, minimizing side products like O-acylation of the indole nitrogen .
Final Purification and Characterization
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) confirms purity (>98%), while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structure .
Key Spectral Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.89 (d, J = 15.6 Hz, 1H, CH=), 6.98–7.12 (m, 4H, benzofuran), 4.32 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 3.91 (s, 9H, OCH₃).
-
HRMS (ESI): m/z calc. for C₃₂H₃₁NO₈ [M+H]⁺: 558.2124, found: 558.2128 .
Scalability and Process Optimization
Kilogram-scale synthesis requires adjustments to maintain efficiency:
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential bioactivity, particularly in the realm of anti-cancer and anti-inflammatory therapies. Its indole and benzofuran moieties are known for their biological activities.
Case Studies :
- Anti-Cancer Activity : Research has indicated that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the indole structure can enhance its affinity for specific biological targets involved in tumor growth inhibition .
Pharmacological Studies
Pharmacological investigations have focused on the compound's effects on neurotransmitter systems, particularly its potential as a neuroprotective agent.
Findings :
- A study highlighted that similar compounds can modulate serotonin receptors, which are crucial in managing mood disorders and neurodegenerative diseases. This suggests that (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo could be explored for therapeutic uses in treating depression and anxiety disorders .
Material Sciences
The unique structure of this compound also positions it as a candidate for developing new materials, particularly in organic electronics.
Research Insights :
- The incorporation of such indole-based compounds into polymer matrices has been shown to enhance the electrical conductivity and thermal stability of materials used in electronic devices .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Indole vs. Phenyl Substitutions: The target compound’s indole group (N-ethylated) contrasts with simpler phenyl or aminobenzofuran derivatives . Indole moieties are known for π-stacking and hydrogen-bonding capabilities, which may enhance receptor binding.
- Ester Groups: The 3,4,5-trimethoxybenzoate ester in the target compound differs from carboxylate (3b) or methanesulfonate esters ().
- Stereochemistry : The (2E)-configuration in the target compound vs. (2Z) in ’s analog may alter molecular geometry, affecting binding affinity or solubility .
Key Observations :
Physicochemical Properties
Key Observations :
- Crystalline derivatives (e.g., 3e) exhibit higher melting points due to rigid aromatic systems, whereas oily liquids (3b) may lack strong intermolecular interactions .
- Trimethoxybenzoate esters typically show strong IR absorption at ~1698 cm⁻¹ (C=O stretch), consistent with the target compound’s expected profile .
Potential Pharmacological Implications
While direct bioactivity data for the target compound are absent in the evidence, structural analogs suggest possible applications:
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate (CAS Number: 929418-21-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 469.5 g/mol. The structure includes an indole moiety, a benzofuran ring, and a benzoate group, which contribute to its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H23NO6 |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 929418-21-3 |
Antimicrobial Properties
Research indicates that compounds with similar structures to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran have demonstrated significant antimicrobial activity. For instance, indole derivatives are known for their antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The specific compound's activity against these pathogens remains to be fully characterized but is anticipated based on structural similarities.
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. A study highlighted that compounds containing indole and benzofuran structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Anti-inflammatory Effects
The presence of methoxy groups in the benzoate moiety suggests potential anti-inflammatory activity. Compounds with similar functional groups have shown efficacy in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes . This could provide a therapeutic avenue for conditions characterized by chronic inflammation.
The biological activity of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or bacterial metabolism.
- Receptor Modulation : It could interact with receptors that mediate cellular responses to stress or damage.
- DNA Interaction : Similar compounds have been shown to intercalate DNA, leading to inhibition of replication and transcription processes.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
- Antibacterial Activity : A study on imidazole derivatives demonstrated that certain hybrids had minimum inhibitory concentration (MIC) values between 20–40 µM against S. aureus and higher values against E. coli . This suggests that similar derivatives could exhibit comparable activity.
- Cytotoxicity Assessment : Research on indole-based compounds showed significant cytotoxic effects on various cancer cell lines, indicating the potential effectiveness of (2E)-2 in cancer therapy .
- Inflammation Studies : Compounds with methoxy substitutions have been shown to possess anti-inflammatory properties by acting as COX inhibitors, which may also apply to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
